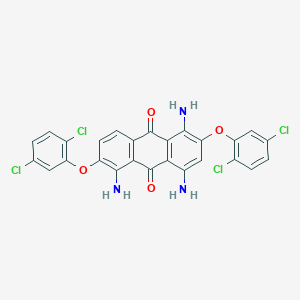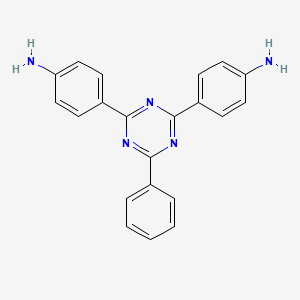![molecular formula C16H16N2O4 B13132563 1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)
1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone is a chemical compound with the molecular formula C16H16N2O4. It is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions. The presence of methoxy groups at the 4 and 4’ positions of the bipyridine ring enhances its electron-donating properties, making it a valuable ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dimethoxy-2,2’-bipyridine.
Acylation Reaction: The bipyridine derivative undergoes an acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in coordination with metal-based drugs.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its coordination properties.
Wirkmechanismus
The mechanism of action of 1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone primarily involves its ability to act as a ligand and form stable complexes with metal ions. The methoxy groups enhance its electron-donating properties, facilitating the formation of chelates. These metal complexes can participate in various catalytic processes, including oxidation and reduction reactions, by stabilizing transition states and intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: A precursor to the compound, used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups instead of methoxy groups, affecting its electron-donating properties.
4,4’-Di-tert-butyl-2,2’-bipyridine: Contains bulky tert-butyl groups, influencing its steric properties and coordination behavior.
Uniqueness
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone is unique due to the presence of both methoxy groups and ethanone functionalities, which enhance its electron-donating properties and provide additional sites for chemical modification. This makes it a versatile ligand in coordination chemistry and a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C16H16N2O4 |
|---|---|
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
1-[6-(6-acetyl-4-methoxypyridin-2-yl)-4-methoxypyridin-2-yl]ethanone |
InChI |
InChI=1S/C16H16N2O4/c1-9(19)13-5-11(21-3)7-15(17-13)16-8-12(22-4)6-14(18-16)10(2)20/h5-8H,1-4H3 |
InChI-Schlüssel |
WALFZWOCEVAHHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=N1)C2=NC(=CC(=C2)OC)C(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


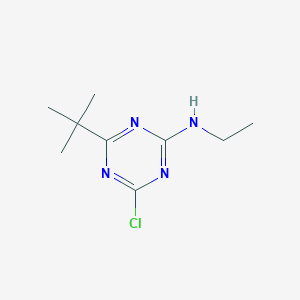
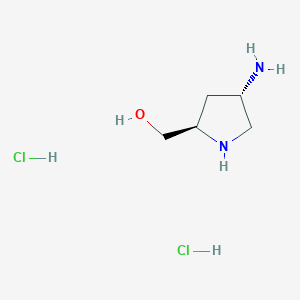
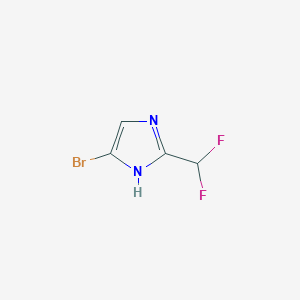

![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
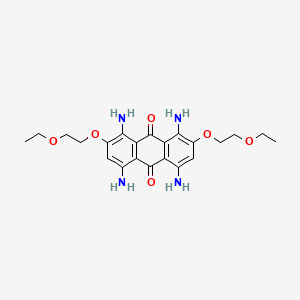
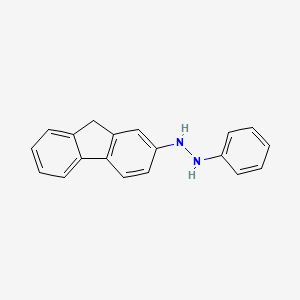
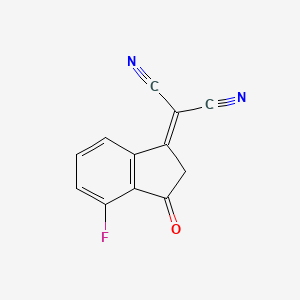
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
